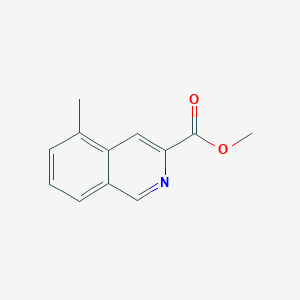
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2-amino-4-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in bacterial cells or disrupt signaling pathways in cancer cells .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A related compound with similar biological activities but lacking the fluorophenyl group.
4-Fluorophenylthiazole: Another similar compound that lacks the amino group but retains the fluorophenyl and thiazole moieties
Uniqueness: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of both the amino and fluorophenyl groups, which contribute to its enhanced biological activity and specificity.
Propriétés
Formule moléculaire |
C10H7FN2O2S |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(2-amino-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,12H2,(H,14,15) |
Clé InChI |
PSCFJBOVYAKNPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)


![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)






